N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
CAS No.: 1040676-63-8
Cat. No.: VC11961674
Molecular Formula: C17H14FN3OS
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040676-63-8 |
|---|---|
| Molecular Formula | C17H14FN3OS |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C17H14FN3OS/c18-12-5-4-8-14(9-12)19-16(22)10-15-11-23-17(21-15)20-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,19,22)(H,20,21) |
| Standard InChI Key | TZLVNPJECNFKQD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features three primary components (Figure 1):
-
Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3.
-
Phenylamino Group: An aniline derivative attached to the thiazole’s C2 position.
-
N-(3-Fluorophenyl)Acetamide: A fluorinated benzene ring connected via an acetamide linkage to the thiazole’s C4 position.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| CAS Number | 1040676-63-8 |
| Molecular Formula | |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-(2-Anilino-1,3-thiazol-4-yl)-N-(3-fluorophenyl)acetamide |
| SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F |
| XLogP3-AA | 3.2 (estimated) |
The fluorine atom at the phenyl ring’s meta position enhances electronegativity, potentially influencing bioavailability and target binding .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(3-fluorophenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide likely involves multi-step reactions:
-
Thiazole Core Formation: A Hantzsch thiazole synthesis between α-bromoacetophenone derivatives and thioureas or thioamides .
-
Acetamide Coupling: Reaction of the thiazole intermediate with 3-fluoroaniline using chloroacetyl chloride or succinimidyl esters .
Table 2: Hypothetical Synthesis Protocol
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | α-Bromo-4-acetamidoacetophenone, Thiourea | Ethanol, reflux, 6h | 4-(2-Aminothiazol-4-yl)aniline |
| 2 | 4-(2-Aminothiazol-4-yl)aniline, Chloroacetyl chloride | Dioxane, Et₃N, 0–5°C | Chloroacetamide intermediate |
| 3 | Chloroacetamide intermediate, 3-Fluoroaniline | DMF, K₂CO₃, reflux, 8h | Target compound |
Yield optimization typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis .
Biological Activities and Mechanisms
Anticancer Activity
Thiazole-based molecules often target kinase pathways:
-
Apoptosis Induction: Analogous derivatives activate caspase-3 and caspase-8 in leukemia cells (HL-60) .
-
Kinase Inhibition: Structural analogs inhibit ERK1/2 and FAK kinases, suppressing tumor proliferation (IC₅₀: 1.7–23.6 μM) .
Table 3: Comparative Anticancer Data for Related Thiazoles
| Compound | Target Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 5-Phenyl-1,3,4-thiadiazole | SK-MEL-2 | 4.27 | ERK1/2 inhibition |
| N-Benzoyl thiadiazole | MDA-MB-231 | 9.0 | Caspase-3 activation |
| Hypothesized target compound | N/A | *Pending | Kinase/DNA intercalation |
Pharmacological and Computational Insights
ADMET Profiling
-
Lipophilicity: The calculated LogP (3.2) suggests moderate blood-brain barrier permeability.
-
Metabolic Stability: Fluorine substitution may reduce cytochrome P450-mediated oxidation, extending half-life .
Molecular Docking Studies
Docking simulations using FAK (PDB: 4DUH) reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume